REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3]>O1CCCC1>[CH3:6][O:5][C:1](=[O:4])[C:2](=[CH2:3])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4]
|
Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
This reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diisopropyl ether, n-hexane and chloroform were added to the resulting residue
|
Type
|
CONCENTRATION
|
Details
|
the mixture was again concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the precipitated solid was added diisopropyl ether
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
FILTRATION
|
Details
|
the insoluble substance was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 to 4/1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCC(=O)OC)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |